molecular formula C15H14F3NO2 B3169404 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No. 937596-56-0

2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Cat. No. B3169404
CAS RN: 937596-56-0
M. Wt: 297.27 g/mol
InChI Key: SUUNADRDMZQJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .

Scientific Research Applications

Environmental Science and Sorption Studies

Research has explored the sorption behaviors of phenoxy herbicides, highlighting how soil parameters such as pH, organic carbon content, and iron oxides influence the sorption process. These insights are crucial for environmental monitoring and managing the effects of similar compounds on soil and water resources (Werner, Garratt, & Pigott, 2012).

Pharmacological Research

Studies on compounds like 2-methoxyestradiol demonstrate the potential therapeutic benefits, including antitumorigenic and antiangiogenic effects, which could inform the pharmacological applications of structurally similar compounds (Zhu & Conney, 1998).

Analytical Chemistry and Material Science

In the field of material science, research on polymethyl methacrylate-based plastic scintillators with various luminescent dyes could provide a framework for developing new materials with specific optical properties, potentially relevant for sensing applications using phenylamine derivatives (Salimgareeva & Kolesov, 2005).

Environmental Impact and Toxicology

Investigations into the environmental fate of alkylphenols and their ethoxylates review the degradation, persistence, and bioaccumulative potential of these compounds. Understanding the environmental behavior of related phenylamine derivatives could inform assessments of their ecological impacts and guide the design of more environmentally benign alternatives (Ying, Williams, & Kookana, 2002).

Mechanism of Action

The mechanism of action of “2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine” is not well-studied. More research is needed to understand its biological activity and potential applications .

Safety and Hazards

The safety and hazards associated with “2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for “2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine” could include studying its synthesis, properties, and potential applications. More research is needed to fully understand this compound .

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9-3-5-13(14(7-9)20-2)21-12-6-4-10(8-11(12)19)15(16,17)18/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUNADRDMZQJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186468
Record name 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine

CAS RN

937596-56-0
Record name 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.